N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide
Description
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide is a synthetic small molecule characterized by three key structural motifs:
- 4-(4-Methoxyphenyl)piperazine: A piperazine ring substituted with a para-methoxyphenyl group, a common pharmacophore in ligands targeting neurotransmitter receptors (e.g., dopamine, serotonin) .
- 3-Nitrobenzamide: A nitro-substituted benzamide moiety, which may enhance electronic properties and influence binding affinity .
This compound is synthesized via amide coupling reactions, as inferred from analogous procedures in the evidence (e.g., HBTU/Et3N-mediated coupling in THF) .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-32-21-9-7-19(8-10-21)26-11-13-27(14-12-26)22(23-6-3-15-33-23)17-25-24(29)18-4-2-5-20(16-18)28(30)31/h2-10,15-16,22H,11-14,17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESUENRKSPHJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of furan and piperazine moieties, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 397.51 g/mol. The compound exhibits a nitro group, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The presence of the piperazine ring allows for modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Additionally, the furan moiety may play a role in enhancing the lipophilicity and bioavailability of the compound.
Interaction with Biological Targets
- Receptor Binding : The compound has been shown to bind to serotonin receptors, influencing mood and anxiety-related pathways.
- Enzyme Inhibition : It exhibits inhibitory activity against certain enzymes involved in signal transduction pathways, which may contribute to its anti-inflammatory properties.
Biological Activity Overview
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of this compound on various cancer cell lines, including breast and lung cancer. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Modifications
The table below highlights structural analogs and their key differences:
Pharmacological and Physicochemical Properties
- Receptor Affinity: The 4-methoxyphenylpiperazine moiety is associated with dopamine D3 receptor antagonism in analogs like N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides (Ki < 10 nM for D3) .
- Solubility and Stability: The nitro group in the target compound increases polarity compared to non-nitro analogs (e.g., 877634-08-7/N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide), which may impact aqueous solubility . Piperazine derivatives with halogen substituents (e.g., N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide) exhibit higher melting points (>200°C), suggesting enhanced crystallinity .
Structure-Activity Relationships (SAR)
- Nitro Group : The 3-nitrobenzamide in the target compound may enhance binding to electron-deficient pockets in receptors, unlike N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide , which lacks this group .
- Piperazine Substitution : Replacing 4-methoxyphenyl with 2-fluorophenyl (e.g., N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide ) could shift selectivity toward serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
